Synthetic Versatility: Direct Access to 3-Carboxylic Acid Derivatives via 6-Chloro Substitution
The 6-chloro substituent in 1341362-65-9 enables direct synthetic elaboration into 3-carboxylic acid derivatives, a critical pharmacophore in many bioactive quinolones. A patent from Hoffmann-La Roche explicitly identifies 6-chloro-2-cyclopropyl-4-phenyl-quinoline-3-carboxylic acid as a preferred GPR40 agonist, demonstrating a direct synthetic route from the 6-chloro-2-cyclopropylquinoline core [1]. This functionalization pathway is not accessible to 2-cyclopropylquinolin-4(1H)-one (CAS 127286-31-1), which lacks the chlorine handle. The 6-chloro group serves as both an electronic modulator and a site for further diversification, a dual role not offered by the non-chlorinated comparator.
| Evidence Dimension | Synthetic tractability for 3-carboxylic acid derivatization |
|---|---|
| Target Compound Data | Explicitly used as a starting material/preferred core for 3-carboxylic acid derivatives with potential antidiabetic activity [1] |
| Comparator Or Baseline | 2-Cyclopropyl-1,4-dihydroquinolin-4-one (CAS 127286-31-1): No reported use for 3-carboxylic acid derivatization |
| Quantified Difference | Enables vs. not reported |
| Conditions | Patent-specified synthetic route for GPR40 agonist synthesis |
Why This Matters
For medicinal chemistry teams, this unlocks a direct pathway to a validated pharmacophore, saving weeks of synthetic route development and offering a clear advantage over the non-chlorinated analog.
- [1] Ceccarelli SM, Conte A, Kuehne H, Kuhn B, Neidhart W, Obst Sander U, et al. NEW ARYL-QUINOLINE DERIVATIVES. Patent PE-20142282-A1. 2015. View Source
